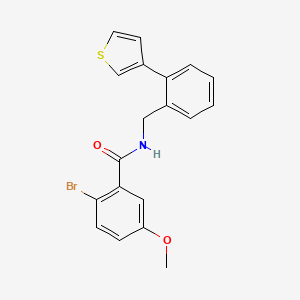
2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide
描述
2-Bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring, a methoxy group at the 5-position, and a benzylamine moiety substituted with a thiophene ring at the 3-position. Its structure combines halogenation (bromine) and methoxy groups, which are known to influence electronic properties and binding affinity, alongside a thiophene-benzyl group that may enhance lipophilicity and membrane permeability .
属性
IUPAC Name |
2-bromo-5-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c1-23-15-6-7-18(20)17(10-15)19(22)21-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZHVFYOOWVDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base like sodium hydroxide.
Thiophene Attachment: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of 5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
作用机制
The mechanism of action of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can be contextualized by comparing it to related benzamide and heterocyclic derivatives. Below is a detailed analysis:
Structural Analogues with Halogen and Methoxy Substitutions
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide ():
- Structural Differences : Incorporates a benzo[d]thiazole-thioether group and a 3-chlorophenyl moiety. The 3,5-dibromo substitution contrasts with the single bromine in the target compound.
- Functional Impact : The dibromo-methoxy configuration enhances antibacterial activity against both planktonic and biofilm bacterial forms, likely due to increased halogen-mediated hydrophobic interactions with bacterial proteins .
- Synthesis : Prepared via thioetherification and acyl chloride coupling, differing from the target compound’s synthesis, which involves benzylamine-thiophene conjugation .
- 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): Structural Differences: Replaces the thiophene-benzyl group with a 2-methoxyphenylamine and introduces a fluorine atom.
Benzo[b]thiophene Derivatives
- 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i) (): Structural Differences: Features a benzo[b]thiophene core with a trimethoxybenzoyl group instead of a thiophene-benzyl substituent. However, the absence of a benzylamine linker reduces flexibility compared to the target compound . Synthesis: Utilizes bromoacetylation under mild conditions (82% yield), contrasting with the multi-step coupling required for the target compound’s thiophene-benzyl group .
Heterocyclic Appendages and Bioactivity
3-Fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-3-yl}benzamide ():
- Structural Differences : Incorporates a 1,2,4-oxadiazole ring and dual fluorine atoms.
- Functional Impact : The oxadiazole ring’s electron-deficient nature may enhance interactions with polar residues in target proteins, while fluorine atoms improve bioavailability. This contrasts with the target compound’s reliance on bromine and methoxy groups for hydrophobic interactions .
- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide (): Structural Differences: Substitutes the thiophene-benzyl group with a bromophenyl-thiazole ring and adds dichloro-hydroxybenzamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


